An In-depth Technical Guide to N-benzyl-2-methyl-4-nitroaniline
An In-depth Technical Guide to N-benzyl-2-methyl-4-nitroaniline
CAS Number: 201157-13-3[1][2][3][4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties of N-benzyl-2-methyl-4-nitroaniline. The content is tailored for researchers, scientists, and professionals in drug development, summarizing the available data on its synthesis, properties, and safety.
Chemical and Physical Properties
N-benzyl-2-methyl-4-nitroaniline, also known as BNA in materials science literature, is a nitroaniline derivative. Its core structure consists of a 2-methyl-4-nitroaniline (B30703) moiety N-substituted with a benzyl (B1604629) group.
Quantitative Data
The known physical and chemical properties of N-benzyl-2-methyl-4-nitroaniline are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 201157-13-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Melting Point | 99 °C | [2] |
| Appearance | Yellow crystalline solid | Inferred from related compounds |
| Crystal System | Orthorhombic | [2] |
| LogP | 3.6 | [1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of N-benzyl-2-methyl-4-nitroaniline is the reaction of 2-methyl-4-nitroaniline with benzyl chloride.[6]
General Synthesis Workflow
The synthesis involves a nucleophilic substitution reaction where the amino group of 2-methyl-4-nitroaniline attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The resulting crude product is then purified.
Caption: General synthesis workflow for N-benzyl-2-methyl-4-nitroaniline.
Experimental Protocol
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Reaction Setup: In a suitable reaction vessel, 2-methyl-4-nitroaniline is dissolved in an appropriate solvent.
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Addition of Reagent: Benzyl chloride is added to the solution. The reaction may require heating and/or the presence of a base to facilitate the reaction and neutralize the HCl byproduct.
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. This may involve extraction and washing steps.
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Purification: The crude product is purified using column chromatography over silica (B1680970) gel.[6]
Biological and Pharmacological Information
Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the biological activity, pharmacological properties, and mechanism of action of N-benzyl-2-methyl-4-nitroaniline. The current body of research on this compound is predominantly focused on its applications in materials science, specifically its nonlinear optical (NLO) properties for applications such as terahertz (THz) wave generation.[7]
There is no available data on its cytotoxicity, enzyme inhibition, receptor binding, or antimicrobial or anticancer activity. Studies on structurally related but distinct molecules, such as certain nitroimidazoles and N-benzyltryptamines, have shown some biological activities, including antimicrobial and receptor binding properties, respectively.[8][9] However, these findings cannot be directly extrapolated to N-benzyl-2-methyl-4-nitroaniline.
Due to the absence of any reported biological studies, no signaling pathways or mechanisms of action can be described for this compound.
Safety Information
Based on available safety data, N-benzyl-2-methyl-4-nitroaniline is considered to have the following hazards:
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Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
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Eye Damage/Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-benzyl-2-methyl-4-nitroaniline is a well-characterized compound from a chemical and physical standpoint, with established properties and a general synthetic route. However, its biological and pharmacological profile remains entirely unexplored. For professionals in drug development, this compound represents a blank slate. While its synthesis is straightforward, any investigation into its potential therapeutic applications would need to begin with fundamental in vitro screening to determine if it possesses any biological activity.
References
- 1. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-2-methyl-4-nitroaniline | 201157-13-3 | BIA15713 [biosynth.com]
- 3. N-benzyl-2-methyl-4-nitroaniline | 201157-13-3 | Buy Now [molport.com]
- 4. 201157-13-3|N-Benzyl-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
- 5. N-benzyl-2-methyl-4-nitroaniline | CAS#:201157-13-3 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]

